molecular formula C10H13NO2 B168742 (4-Methyl-benzylamino)-acetic acid CAS No. 114479-34-4

(4-Methyl-benzylamino)-acetic acid

Cat. No. B168742
CAS RN: 114479-34-4
M. Wt: 179.22 g/mol
InChI Key: LZBYHWQHNZFDSR-UHFFFAOYSA-N
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Description

4-Methylbenzylamine is a compound that has a similar structure to the one you mentioned . It’s a type of organic compound that belongs to the class of organic compounds known as benzylamines . These are organic compounds containing a benzylamine moiety, which consists of a benzene ring substituted by an amine group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like the Suzuki–Miyaura cross-coupling . This reaction is widely used in forming carbon-carbon bonds and involves the use of organoboron reagents .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-Methylbenzylamine, includes a benzene ring substituted by an amine group . The exact structure of “(4-Methyl-benzylamino)-acetic acid” would need to be confirmed through methods such as spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

Benzylamine derivatives, like the compound you mentioned, can undergo various chemical reactions. For instance, they can participate in oxidation and reduction reactions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 4-Methylbenzylamine has a refractive index of 1.534, a boiling point of 195 °C, and a density of 0.952 g/mL at 25 °C .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it is used. For instance, in the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, benzyl alcohol, a related compound, has a flash point of 96 °C / 204.8 °F . Always refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed safety information.

Future Directions

The future directions in the study of such compounds could involve the development of new synthetic methods, the exploration of their reactivity, and their application in various fields . For instance, the Suzuki–Miyaura coupling reaction is a topic of ongoing research, with efforts being made to develop more efficient and environmentally friendly methods .

properties

IUPAC Name

2-[(4-methylphenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBYHWQHNZFDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964534
Record name N-[(4-Methylphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-benzylamino)-acetic acid

CAS RN

5021-38-5
Record name N-[(4-Methylphenyl)methyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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